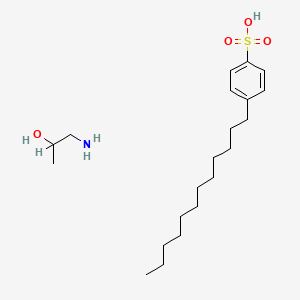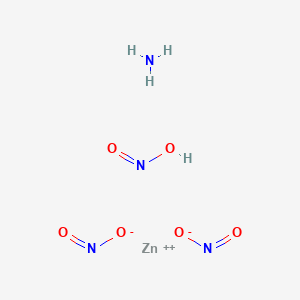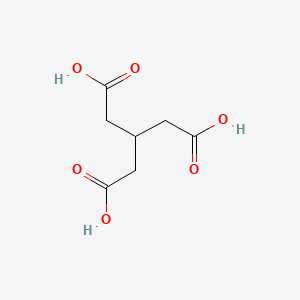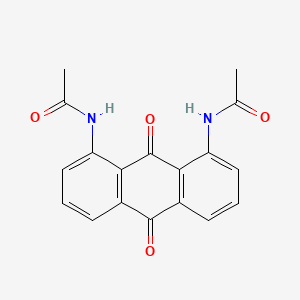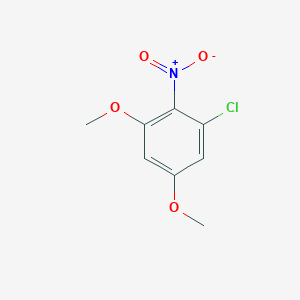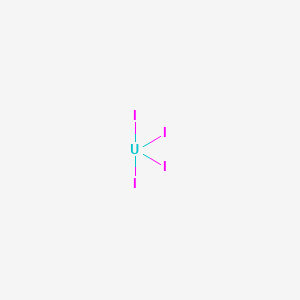
Uranium iodide (UI4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is represented by the chemical formula UI4 and appears as black hygroscopic crystals . This compound is significant in various scientific and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranium tetraiodide can be synthesized through the reaction between uranium and an excess of iodine. This reaction typically occurs under controlled conditions to ensure the complete formation of uranium tetraiodide .
Industrial Production Methods: A more convenient lab-scale synthesis involves the reaction of aluminium iodide (AlI3) with uranium dioxide (UO2). This method is advantageous as it avoids the need for pure metallic uranium and utilizes more readily available starting materials. The reaction proceeds as follows: [ \text{3AlI}_3 + \text{UO}_2 \rightarrow \text{UI}_4 + \text{3AlO}_2 ] The products are then purified using chemical vapor transport (CVT) techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Uranium tetraiodide undergoes various chemical reactions, including:
Dissociation: Upon heating, uranium tetraiodide dissociates into uranium triiodide and iodine gas.
Oxidation and Reduction: It can participate in redox reactions, where uranium changes its oxidation state.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can convert uranium tetraiodide to higher oxidation states.
Reduction: Reducing agents can reduce uranium tetraiodide to lower oxidation states.
Major Products Formed:
Dissociation: Uranium triiodide and iodine gas.
Redox Reactions: Various uranium compounds depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Uranium tetraiodide is utilized in several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other uranium compounds and as a reagent in various chemical reactions.
Industry: Its unique properties make it useful in nuclear materials research and development.
Medicine and Biology: While not directly used in medicine, its study contributes to understanding the behavior of uranium compounds in biological systems.
Wirkmechanismus
The mechanism by which uranium tetraiodide exerts its effects involves its ability to undergo redox reactions and form complexes with other elements. The molecular targets and pathways depend on the specific reactions and conditions. For example, in redox reactions, uranium can change its oxidation state, influencing the overall reaction pathway and products formed.
Vergleich Mit ähnlichen Verbindungen
- Uranium tetrachloride (UCl4)
- Uranium tetrabromide (UBr4)
Comparison:
- Uranium tetrachloride (UCl4): Similar to uranium tetraiodide, uranium tetrachloride is a uranium compound in the +4 oxidation state but with chlorine instead of iodine. It has different reactivity and physical properties due to the nature of chlorine.
- Uranium tetrabromide (UBr4): This compound is analogous to uranium tetraiodide but contains bromine. It shares similar chemical properties but differs in reactivity and applications due to the presence of bromine.
Uniqueness of Uranium Tetraiodide: Uranium tetraiodide’s unique properties, such as its hygroscopic nature and specific reactivity with iodine, distinguish it from other uranium halides. Its synthesis and applications are tailored to leverage these unique characteristics .
Eigenschaften
CAS-Nummer |
13470-22-9 |
|---|---|
Molekularformel |
I4U |
Molekulargewicht |
745.6468 g/mol |
IUPAC-Name |
uranium(4+);tetraiodide |
InChI |
InChI=1S/4HI.U/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
PUBUIOWBJCONDZ-UHFFFAOYSA-J |
SMILES |
I[U](I)(I)I |
Kanonische SMILES |
[I-].[I-].[I-].[I-].[U+4] |
| 13470-22-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





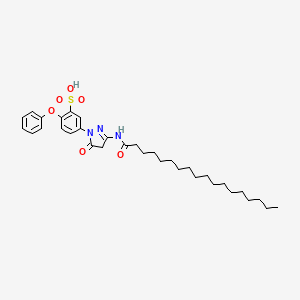
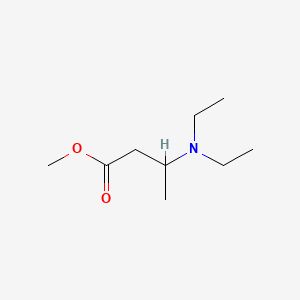
![N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]-2-hydroxyethyl]glycine](/img/structure/B1620408.png)

